![molecular formula C11H13ClN2O2 B1455286 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride CAS No. 1332528-66-1](/img/structure/B1455286.png)
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride typically involves the condensation of imidazo[1,2-a]pyridine with butanoic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and purification. The use of advanced techniques such as chromatography and crystallization ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Pharmacological Activities
The imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer : Several studies have indicated that imidazo[1,2-a]pyridine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antimicrobial : These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi, making them potential candidates for new antimicrobial agents .
- Anticonvulsant : Certain derivatives have demonstrated anticonvulsant properties in animal models, suggesting their potential use in treating epilepsy .
- Anti-inflammatory : Imidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies illustrate the applications and effectiveness of imidazo[1,2-a]pyridine derivatives:
- Cancer Treatment : A study demonstrated that specific analogs of imidazo[1,2-a]pyridine could effectively inhibit tumor growth in xenograft models. The mechanism involved modulation of signaling pathways crucial for cancer cell survival .
- Antimicrobial Efficacy : Research highlighted a series of imidazo[1,2-a]pyridine compounds that exhibited potent antimicrobial activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies provided insights into the modifications necessary for enhanced efficacy .
- Anticonvulsant Activity : In preclinical trials, certain derivatives showed significant anticonvulsant effects in mouse models of epilepsy. The findings support further development towards clinical applications .
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride
- 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid hydrochloride
- 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride stands out due to its unique structural features and versatile reactivity.
Biological Activity
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities , including potential applications in antimicrobial and anticancer therapies . This article reviews the current understanding of its biological activity, focusing on research findings, structure-activity relationships (SAR), and case studies.
- IUPAC Name: 2-imidazo[1,2-a]pyridin-2-ylbutanoic acid; hydrochloride
- Molecular Formula: C11H13ClN2O2
- CAS Number: 1332528-66-1
- Molecular Weight: 240.69 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate these targets is linked to its structural features, which allow it to participate in various biochemical pathways.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, a study reported an MIC (Minimum Inhibitory Concentration) value of 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines such as A-431 and Jurkat cells with IC50 values lower than those of traditional chemotherapeutics like doxorubicin . The structure-activity relationship studies suggest that modifications on the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity .
Study 1: Structure-Activity Relationship Analysis
A comprehensive review analyzed several imidazo[1,2-a]pyridine derivatives, highlighting their pharmacological activities including antiulcer, anticonvulsant, and anticancer effects. The study emphasized the importance of specific structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against multiple pathogens. Results showed that certain substitutions on the pyridine ring significantly improved antibacterial activity against resistant strains .
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 3.12 | Antibacterial (S. aureus) |
Compound B | 5.00 | Antifungal (C. albicans) |
Compound C | <10 | Anticancer (A-431) |
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9;/h3-8H,2H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOMOWZBYDZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=CC2=N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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